2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester
Description
2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester is a synthetic organic compound featuring a phenoxyacetic acid backbone with a tert-butyl ester group and an aminomethyl substituent at the para position of the aromatic ring. This structure confers unique physicochemical properties, such as enhanced lipophilicity from the tert-butyl group and reactivity from the primary amine, making it valuable in pharmaceutical and chemical synthesis.
Properties
IUPAC Name |
tert-butyl 2-[4-(aminomethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-7H,8-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFULTGUWFFTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester typically involves the following steps:
Formation of the Phenoxyacetic Acid Derivative: The starting material, 4-(aminomethyl)phenol, is reacted with chloroacetic acid under basic conditions to form 2-[4-(aminomethyl)phenoxy]acetic acid.
Esterification: The carboxylic acid group of 2-[4-(aminomethyl)phenoxy]acetic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Corresponding alcohol.
Substitution: New C-N bonded compounds.
Scientific Research Applications
2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their differences:
Key Observations:
Aminomethyl vs. Amino Groups: The target compound’s -NH₂CH₂ substituent (vs.
Ester Group Variations : The tert-butyl ester (common in ) enhances stability and lipophilicity compared to methyl or ethyl esters (e.g., : methyl ester has higher polarity).
Substituent Position : Para-substituted derivatives (e.g., ) generally exhibit superior electronic effects for conjugation compared to ortho/meta isomers.
Physicochemical Properties
Solubility and Reactivity:
- Lipophilicity: The tert-butyl group increases logP values, favoring membrane permeability. For example, 2-[4-(sec-butyl)phenoxy]acetic acid (logP ~2.7, inferred from ) is less polar than the aminomethyl analog.
- Amine Reactivity: The primary amine in the target compound enables nucleophilic reactions (e.g., acylations, Schiff base formation), similar to tert-butyl 2-(4-aminophenoxy)acetate .
Stability:
- The tert-butyl ester resists hydrolysis under mild conditions compared to benzyl or methyl esters (e.g., describes benzyl deprotection requiring harsh acidic conditions) .
Role in Medicinal Chemistry:
- HDAC Inhibitor Analogs: highlights phenoxyacetic acid derivatives as intermediates in histone deacetylase (HDAC) inhibitor synthesis. The target compound’s amine group could coordinate metal ions in enzyme active sites .
Biological Activity
2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester, also known by its CAS number 720720-14-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 235.28 g/mol
- Functional Groups : Phenoxy group, amine group, and carboxylic acid derivative (ester).
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition leads to a reduction in pro-inflammatory mediators such as prostaglandins .
- Receptor Modulation : It may also interact with specific receptors involved in pain and inflammation pathways, potentially offering analgesic effects.
Therapeutic Applications
Research indicates several therapeutic applications for this compound:
- Anti-inflammatory Effects : Studies have demonstrated that derivatives of phenoxy acetic acids exhibit significant anti-inflammatory activity without causing gastrointestinal side effects typical of non-steroidal anti-inflammatory drugs (NSAIDs) .
- Pain Relief : The compound has shown promise in alleviating pain through its action on COX-2 and other pain-related pathways .
- Potential Anticancer Activity : Preliminary studies suggest that similar compounds can exhibit anticancer properties by inhibiting tumor growth and metastasis through modulation of the extracellular matrix .
Case Studies and Experimental Data
- Anti-inflammatory Study :
- Safety Profile Assessment :
- Molecular Modeling Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anti-inflammatory, analgesic | COX-2 inhibition |
| Phenoxy acetic acid derivatives | Anti-inflammatory | COX inhibition |
| Other phenolic compounds | Variable; some show anticancer properties | Various mechanisms including receptor modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
